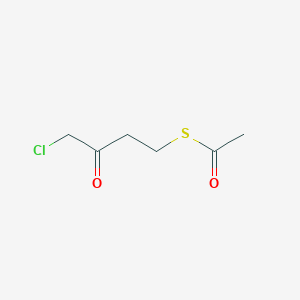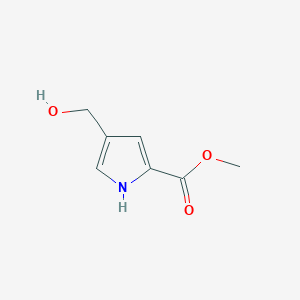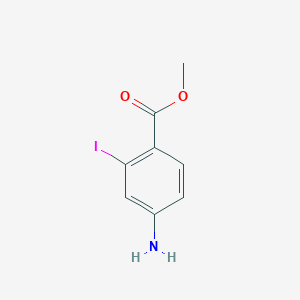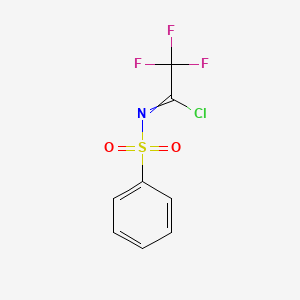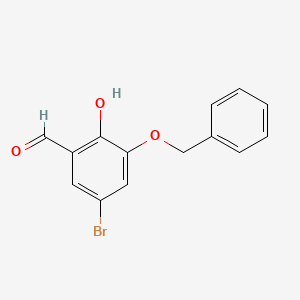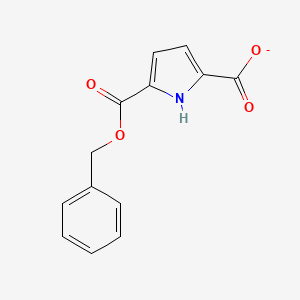
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester
描述
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of two carboxylic acid groups at positions 2 and 5 of the pyrrole ring, with one of these groups esterified with a phenylmethyl group
作用机制
Target of Action
Pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins .
Mode of Action
It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrrole derivatives are known to affect various biochemical pathways, depending on their targets .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
Pyrrole derivatives are known to have various effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrole derivatives .
准备方法
The synthesis of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester typically involves the esterification of 1H-Pyrrole-2,5-dicarboxylic acid. One common method includes the reaction of 1H-Pyrrole-2,5-dicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1H-Pyrrole-2,5-dicarboxylic acid and benzyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and as a potential ligand for biological receptors.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
相似化合物的比较
Similar compounds to 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester include:
1H-Pyrrole-2,5-dicarboxylic acid: Lacks the ester group, making it more hydrophilic and reactive.
1H-Pyrrole-2,5-dicarboxylic acid, dimethyl ester: Contains two ester groups, which may alter its solubility and reactivity compared to the mono(phenylmethyl) ester.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Features different substitution patterns on the pyrrole ring, leading to distinct chemical properties and applications.
属性
IUPAC Name |
5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUPADLIIGDUTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NO4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00827355 | |
| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848352-99-8 | |
| Record name | 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00827355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


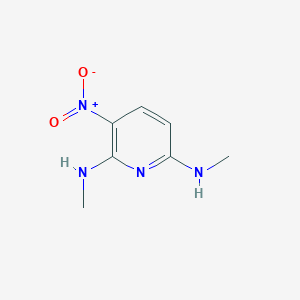
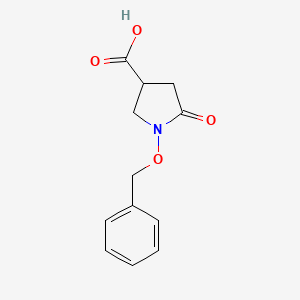
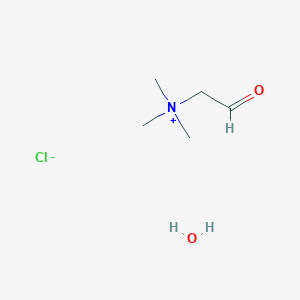
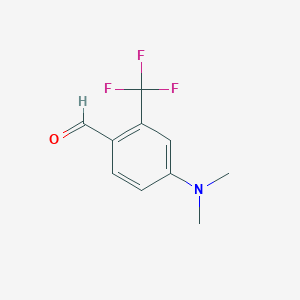
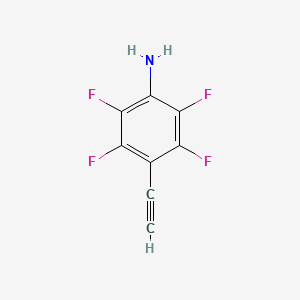
![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)
![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)
